molecular formula C31H32FN5O2S B12405759 Cox-2-IN-10

Cox-2-IN-10

Cat. No.: B12405759
M. Wt: 557.7 g/mol
InChI Key: XQSWHGVGHWZNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox-2-IN-10 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-10 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzene ring may be reacted with a suitable aldehyde under acidic conditions to form an intermediate.

    Functional Group Modifications: The intermediate is then subjected to various functional group modifications, such as halogenation, nitration, or sulfonation, to introduce the desired substituents.

    Final Cyclization: The final step involves cyclization of the modified intermediate to form the desired this compound compound. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common techniques used in industrial production include:

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions may produce various substituted derivatives of this compound .

Scientific Research Applications

Cox-2-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of COX-2 inhibition and to develop new selective COX-2 inhibitors.

    Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes such as apoptosis and proliferation.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical methods

Mechanism of Action

Cox-2-IN-10 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Cox-2-IN-10 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity, potency, and safety profile.

Similar Compounds

This compound offers a unique balance of selectivity and potency, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H32FN5O2S

Molecular Weight

557.7 g/mol

IUPAC Name

N-[3-[[4-[1-tert-butyl-3-(3-fluorophenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C31H32FN5O2S/c1-31(2,3)37-21-28(30(36-37)25-10-6-11-26(32)18-25)24-14-17-34-29(20-24)33-15-7-16-35-40(38,39)27-13-12-22-8-4-5-9-23(22)19-27/h4-6,8-14,17-21,35H,7,15-16H2,1-3H3,(H,33,34)

InChI Key

XQSWHGVGHWZNPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)F)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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